molecular formula C20H14F3N5OS B2806610 2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894062-48-7

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2806610
CAS No.: 894062-48-7
M. Wt: 429.42
InChI Key: BAARUZOBSQOCDN-UHFFFAOYSA-N
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Description

2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F3N5OS and its molecular weight is 429.42. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

A study conducted by Shamroukh and Ali (2008) investigated the antiviral activity of novel derivatives of 6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine against the hepatitis A virus (HAV). The research demonstrated promising results, with specific compounds showing significant reduction in virus count, suggesting potential applications in developing antiviral therapies (Shamroukh & Ali, 2008).

Antimicrobial and Antibacterial Activities

Further research has delved into the antimicrobial properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives. For instance, Abbady (2014) synthesized novel 1,2,4-triazoles and related compounds, exhibiting significant antimicrobial activity. This suggests the utility of such compounds in combating various bacterial and fungal infections (Abbady, 2014).

Cancer Research

The exploration of these compounds extends into cancer research, where derivatives have been synthesized and assessed for their anticancer potential. A study by Jilloju et al. (2021) focused on derivatives with variations in the phenyl moiety, revealing that structural modifications could enhance anticancer properties by inhibiting tubulin polymerization, indicating a pathway for the development of novel cancer treatments (Jilloju et al., 2021).

Structural Analysis and Synthesis

Comprehensive studies on the synthesis, structural analysis, and theoretical computations of [1,2,4]triazolo[4,3-b]pyridazine derivatives offer insights into their chemical behavior and potential applications. For example, Sallam et al. (2021) conducted a detailed synthesis, followed by density functional theory (DFT) calculations and Hirshfeld surface analysis of a specific derivative, providing a foundation for further exploration of these compounds in various scientific domains (Sallam et al., 2021).

Properties

IUPAC Name

2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5OS/c21-20(22,23)14-8-4-5-9-16(14)24-18(29)12-30-19-26-25-17-11-10-15(27-28(17)19)13-6-2-1-3-7-13/h1-11H,12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAARUZOBSQOCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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